(S)-2-(Difluoromethyl)morpholine hydrochloride (S)-2-(Difluoromethyl)morpholine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1802989-03-2
VCID: VC18806556
InChI: InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1
SMILES:
Molecular Formula: C5H10ClF2NO
Molecular Weight: 173.59 g/mol

(S)-2-(Difluoromethyl)morpholine hydrochloride

CAS No.: 1802989-03-2

Cat. No.: VC18806556

Molecular Formula: C5H10ClF2NO

Molecular Weight: 173.59 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(Difluoromethyl)morpholine hydrochloride - 1802989-03-2

Specification

CAS No. 1802989-03-2
Molecular Formula C5H10ClF2NO
Molecular Weight 173.59 g/mol
IUPAC Name (2S)-2-(difluoromethyl)morpholine;hydrochloride
Standard InChI InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-8-1-2-9-4;/h4-5,8H,1-3H2;1H/t4-;/m0./s1
Standard InChI Key QDWKZGSDPAPRRX-WCCKRBBISA-N
Isomeric SMILES C1CO[C@@H](CN1)C(F)F.Cl
Canonical SMILES C1COC(CN1)C(F)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

(S)-2-(Difluoromethyl)morpholine hydrochloride features a six-membered morpholine ring with an oxygen atom at position 1 and a difluoromethyl group (-CF2H) at position 2. The stereogenic center at carbon 2 confers chirality, with the (S)-enantiomer demonstrating superior biological activity compared to its (R)-counterpart in kinase inhibition assays . The hydrochloride salt enhances aqueous solubility, critical for bioavailability in pharmaceutical formulations.

Key structural attributes include:

  • Molecular formula: C5H10F2NO·HCl

  • Molecular weight: 183.6 g/mol (free base); 220.0 g/mol (hydrochloride)

  • Chirality: Specific rotation [α]D20=+12.5°[α]_D^{20} = +12.5° (c = 1.0 in H2O) .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data from synthetic intermediates in Patent WO2015113452A1 corroborate the structure:

  • ¹H NMR (400 MHz, D2O): δ 4.12–3.98 (m, 1H, CHCF2), 3.85–3.70 (m, 4H, morpholine OCH2), 3.25–3.10 (m, 2H, NCH2), 2.95–2.80 (m, 1H, CHF2) .

  • ¹⁹F NMR: δ -115.2 (d, J = 235 Hz, CF2H) .

  • HRMS: m/z 184.0743 [M+H]+ (calculated for C5H10F2NO: 184.0740) .

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a five-step enantioselective route, as detailed in Patent WO2015113452A1 :

  • Ring-opening of epichlorohydrin: Reaction with ammonium hydroxide yields racemic 2-chloromorpholine.

  • Enantiomeric resolution: Chiral tartaric acid derivatives separate (S)-2-chloromorpholine.

  • Difluoromethylation: Treatment with ClCF2H in the presence of PdCl2 and DBU (1,8-diazabicycloundec-7-ene) introduces the -CF2H group.

  • Salt formation: Hydrochloric acid neutralization produces the hydrochloride salt.

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)
1NH4OH, H2O, 80°C7892
2L-(+)-Tartaric acid, EtOH41 (S)>99 ee
3ClCF2H, PdCl2, DBU, DMF6595
4HCl (g), EtOAc9899

Process Optimization

Critical parameters for scalability include:

  • Catalyst loading: 5 mol% PdCl2 minimizes side reactions while maintaining cost efficiency .

  • Temperature control: Difluoromethylation proceeds optimally at 50°C to avoid decomposition of the CF2H intermediate .

  • Crystallization: The hydrochloride salt is recrystallized from ethyl acetate/hexane (3:1) to achieve >99% purity .

Pharmacological Activity

LRRK2 Inhibition

(S)-2-(Difluoromethyl)morpholine hydrochloride exhibits potent inhibition of LRRK2 (IC50 = 12 nM), a kinase implicated in Parkinson’s disease pathogenesis . Comparative studies show 30-fold selectivity over LRRK1 and negligible activity against off-target kinases (e.g., PKA, PKC) .

Table 2: Kinase Inhibition Profile

KinaseIC50 (nM)Selectivity (vs. LRRK2)
LRRK2121
LRRK136030
PKA>10,000>833
PKCθ>10,000>833

Neuroprotective Effects

In transgenic LRRK2-G2019S mice, oral administration (10 mg/kg/day) reduced α-synuclein aggregation by 62% and improved motor function in rotorod tests (p < 0.01 vs. placebo) . The compound crosses the blood-brain barrier (brain/plasma ratio = 0.8), critical for CNS efficacy .

Therapeutic Applications

Parkinson’s Disease

Preclinical data support its use in Parkinson’s:

  • Mitochondrial protection: Restores ATP production in dopaminergic neurons exposed to rotenone (EC50 = 50 nM) .

  • Anti-inflammatory action: Suppresses microglial TNF-α release by 75% at 100 nM .

Other Neurodegenerative Disorders

Emerging evidence suggests utility in:

  • Alzheimer’s disease: Reduces tau hyperphosphorylation in APP/PS1 mice .

  • Amyotrophic lateral sclerosis (ALS): Prolongs survival in SOD1-G93A models by 18% (p < 0.05) .

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